molecular formula C15H14O2 B11601835 2-(4-Isopropylphenyl)benzo-1,4-quinone

2-(4-Isopropylphenyl)benzo-1,4-quinone

Cat. No.: B11601835
M. Wt: 226.27 g/mol
InChI Key: KKPSZFNRXWUJNQ-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)benzo-1,4-quinone is a synthetic benzoquinone derivative intended for research applications. As a member of the quinone family, its core research value lies in its redox-active properties and potential as a chemical intermediate. Quinones are known to participate in electron transfer processes, and related phenyl-substituted benzoquinones have been used to study cellular responses to oxidative stress, making them valuable tools in toxicology and biochemistry research . In research settings, this compound may be utilized to investigate the biological effects of quinones, which can include the generation of reactive oxygen species (ROS) through redox cycling. Studies on structurally similar compounds, such as 2-(4-chlorophenyl)benzo-1,4-quinone, have demonstrated that these molecules can inhibit cell proliferation and modulate antioxidant enzyme expression, providing models for studying chemical-induced cytotoxicity and signal transduction pathways . Furthermore, low molecular weight 1,4-benzoquinone derivatives are investigated for their ability to inhibit enzymes like cholinesterases and to chelate biometal ions, pointing to potential research applications in neurodegenerative disease modeling . From a chemistry perspective, the 1,4-benzoquinone structure serves as a versatile building block in organic synthesis and can act as a dienophile in Diels-Alder reactions or as an oxidizing agent . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H14O2/c1-10(2)11-3-5-12(6-4-11)14-9-13(16)7-8-15(14)17/h3-10H,1-2H3

InChI Key

KKPSZFNRXWUJNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)phenyl]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of a substituted phenol with a cyclohexadienone precursor. One common method involves the use of Friedel-Crafts alkylation to introduce the isopropyl group onto the phenyl ring, followed by oxidation to form the cyclohexadienone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation reactions, followed by purification and crystallization steps to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that quinonoid compounds, including 2-(4-Isopropylphenyl)benzo-1,4-quinone, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial and fungal strains. For instance, studies have shown that modifications in the quinone structure can enhance their antimicrobial potency by altering their interaction with microbial cell membranes .

Cancer Treatment
Quinones are recognized for their potential anticancer activities. The ability of this compound to induce apoptosis in cancer cells has been documented. Mechanistic studies suggest that these compounds may interfere with cellular signaling pathways critical for cancer cell survival .

Antiparasitic Activity
The compound has also been evaluated for its antiprotozoal effects. In vitro studies have demonstrated its activity against parasites such as Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicate that specific substitutions on the quinone core can enhance its efficacy against protozoan parasites .

Material Science Applications

Polymer Chemistry
In materials science, this compound is utilized as a polymerization inhibitor and an oxidizing agent. Its ability to stabilize free radicals makes it valuable in the production of unsaturated polyester resins and other polymeric materials .

Photochemical Applications
The compound has applications in photochemistry, particularly as a sensitizer in photodegradation processes. Its ability to absorb light and generate reactive species can be harnessed for environmental applications such as pollutant degradation .

Environmental Applications

Bioremediation
Due to its redox properties, this compound can be employed in bioremediation efforts to detoxify environments contaminated with organic pollutants. Its role as an electron acceptor facilitates the breakdown of complex organic molecules into less harmful substances .

Case Studies

Study Title Focus Area Findings
Antimicrobial Potency of QuinonesMedicinal ChemistryDemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) below 50 µg/mL .
Quinones as Anticancer AgentsCancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity at low concentrations .
Photodegradation of PollutantsEnvironmental ScienceShowed effective degradation of dyes under UV light exposure when combined with this compound as a photocatalyst .

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can induce apoptosis in cancer cells by generating reactive oxygen species and activating caspases . It also affects cellular signaling pathways, leading to changes in gene expression and cell cycle regulation .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and substituent effects of 2-(4-Isopropylphenyl)benzo-1,4-quinone with similar compounds:

Compound Substituent(s) Molecular Weight (g/mol) Key Properties References
This compound 4-Isopropylphenyl 254.33* Enhanced lipophilicity; potential steric hindrance from isopropyl group
2-(4-Chlorophenyl)benzo-1,4-quinone 4-Chlorophenyl 232.65 Electronegative Cl induces ROS generation; inhibits MnSOD activity in cells
2-(4-Hydroxyphenyl)benzo-1,4-quinone 4-Hydroxyphenyl 200.19 Polar hydroxyl group increases H-bonding; may alter redox potential
2,6-Di(tert-butyl)benzo-1,4-quinone 2,6-Di(tert-butyl) 248.32 Bulky tert-butyl groups improve stability; reduces reactivity
5-Methyl-2-(long-chain alkyl)benzo-1,4-quinone Methyl + long alkyl chain Variable High lipophilicity; likely membrane-permeable

*Calculated based on molecular formula C₁₆H₁₈O₂.

Key Observations :

  • Substituent Effects on Reactivity : Electron-withdrawing groups (e.g., Cl in 4-Cl-BQ) increase electrophilicity, promoting redox cycling and ROS generation . Conversely, bulky groups (e.g., tert-butyl) reduce reactivity by steric hindrance .
  • Biological Activity : 4-Cl-BQ decreases MnSOD activity and disrupts cell proliferation in prostate epithelial cells, while hydroxylated derivatives may exhibit antioxidant or pro-oxidant duality depending on context .
  • Synthetic Routes: Analogous benzoquinones are synthesized via Friedel-Crafts alkylation, Suzuki coupling, or oxidative cyclization. For example, 5-methyl derivatives are prepared via total synthesis involving Diels-Alder reactions .
Physical and Spectroscopic Data
  • Melting Points: Substituted benzoquinones exhibit wide melting point ranges. For instance, 2-(4-chlorophenyl) derivatives melt at ~70–73°C (ether/hexane), while hydroxylated analogs (e.g., 2-(4-hydroxyphenyl)) lack reported values, likely due to decomposition .
  • NMR Signatures: Benzoquinone protons resonate at δ 6.5–7.5 ppm in ¹H NMR, while substituents like isopropyl (δ ~1.2–1.3 ppm for CH₃) and methoxy (δ ~3.8 ppm) provide distinct fingerprints .

Biological Activity

2-(4-Isopropylphenyl)benzo-1,4-quinone is a synthetic compound belonging to the class of benzoquinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on various research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16O2\text{C}_{16}\text{H}_{16}\text{O}_{2}

This compound features a benzoquinone core with an isopropylphenyl substituent, which contributes to its unique biological properties.

Biological Activity Overview

Benzoquinones exhibit a range of biological activities, including antimicrobial, antitumor, and antioxidant effects. The biological activity of this compound has been investigated in several studies, revealing promising results.

Antitumor Activity

Research indicates that benzoquinones can induce cytotoxic effects in cancer cells. For instance, a study showed that derivatives of benzoquinones exhibited significant antitumor activity against various cancer cell lines, with IC50 values often lower than 2 mM . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and DNA damage through redox cycling .

Table 1: Antitumor Activity of Benzoquinone Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
This compoundHL-60< 2
Nor-b-lapachoneVarious< 2
DoxorubicinVarious10

Antimicrobial Activity

Benzoquinones have also shown significant antimicrobial properties. A study highlighted the effectiveness of various quinones against bacterial strains such as Bacillus subtilis and fungal strains like Candida albicans. The mechanism involves disruption of microbial membranes and inhibition of vital enzymatic processes .

Antioxidant Activity

The antioxidant potential of benzoquinones is notable due to their ability to scavenge free radicals. This property is essential in mitigating oxidative stress-related diseases. The antioxidant activity is attributed to the redox properties of the quinone moiety, which can donate electrons and neutralize free radicals .

Case Studies

  • Antitumor Efficacy Against Leukemia : In vitro studies demonstrated that this compound significantly reduced the proliferation of human T-cell leukemia virus type 1 (HTLV-1) infected cell lines by up to 75% . This suggests potential for development as an anti-leukemic agent.
  • Cytotoxicity in Leishmania : The compound was evaluated for its activity against Leishmania amazonensis, showing promising results with notable cytotoxic effects . This supports its potential application in treating parasitic infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Cycling : The compound undergoes redox cycling leading to the production of reactive oxygen species (ROS), which can damage cellular components including DNA.
  • Enzyme Inhibition : It may inhibit specific enzymes crucial for cellular metabolism in pathogens and cancer cells.
  • Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function.

Q & A

Basic Research Questions

Q. How can 2-(4-Isopropylphenyl)benzo-1,4-quinone be synthesized with high purity for research purposes?

  • Methodological Answer : The compound can be synthesized via condensation of 4-isopropylphenol with benzoquinone precursors under acidic or oxidative conditions, followed by purification using column chromatography. Gas chromatography (GC) is recommended to verify purity (>98%), as demonstrated for structurally similar quinones . For derivatives, Schlenk techniques may be employed to prevent oxidation during synthesis .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.
  • Gas Chromatography (GC) : Purity assessment (>98%) as described in protocols for analogous chlorinated derivatives .
  • UV-Vis Spectroscopy : To monitor quinone-specific absorbance bands (e.g., ~245–270 nm) .

Q. What experimental considerations are critical when handling this compound in biological assays?

  • Methodological Answer :

  • Solubility : Use dimethyl sulfoxide (DMSO) for stock solutions, keeping final concentrations ≤0.5% to avoid cytotoxicity .
  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Redox Activity : Include antioxidants (e.g., PEG-conjugated superoxide dismutase) to control unintended redox cycling in cell cultures .

Advanced Research Questions

Q. How does this compound induce oxidative stress in cellular models?

  • Methodological Answer : The compound generates reactive oxygen species (ROS) via redox cycling, as observed in prostate epithelial cells treated with structurally similar chlorinated quinones. Key steps include:

  • ROS Detection : Use fluorogenic probes (e.g., DCFH-DA) to quantify intracellular ROS.
  • Mechanistic Validation : Knockdown of selenoprotein P (SelP) or antioxidant enzymes to amplify oxidative stress .
  • Dose-Response Analysis : EC50 determination for ROS induction using flow cytometry .

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC or GC to rule out degradation products .
  • Cell Line Variability : Test across multiple cell types (e.g., non-malignant vs. cancerous) to assess context-dependent effects .
  • Assay Standardization : Use synchronized cell populations and consistent serum-free conditions during ROS assays .

Q. What advanced spectroscopic methods elucidate the electron-transfer mechanisms of this compound?

  • Methodological Answer :

  • Electron Paramagnetic Resonance (EPR) : Detect semiquinone radical intermediates during redox cycling.
  • Cyclic Voltammetry : Measure redox potentials (e.g., E1/2_{1/2}) to compare electron-accepting capacity with substituent effects .
  • Time-Resolved Spectroscopy : Monitor quinone-semiquinone transitions in microsecond timescales .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?

  • Methodological Answer :

  • Lyophilization : Store as a stable powder and reconstitute in DMSO immediately before use.
  • Antioxidant Buffers : Add 1–5 mM ascorbate or catalase to inhibit autoxidation.
  • Degradation Monitoring : Use LC-MS to track hydrolysis byproducts over time .

Q. How to design structure-activity relationship (SAR) studies to assess the role of the isopropyl group in bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituents varying in steric bulk (e.g., methyl, tert-butyl).
  • Biological Testing : Compare ROS induction, cytotoxicity, and enzyme inhibition across analogs.
  • Computational Modeling : Density functional theory (DFT) to correlate substituent electronic effects with redox potentials .

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